molecular formula C15H13NO4 B13096270 Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate

Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B13096270
M. Wt: 271.27 g/mol
InChI Key: AEKYLFINJHWICC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, This compound , reflects its biphenyl core substituted with a nitro group at the 3' position and an ethyl carboxylate group at the 2 position. The molecular formula, C₁₅H₁₃NO₄ , corresponds to a molecular weight of 271.27 g/mol (calculated from exact mass data).

The numbering of the biphenyl system follows IUPAC rules: the first phenyl ring (A) carries the carboxylate group at position 2, while the second ring (B) bears the nitro group at position 3' (Figure 1). This nomenclature distinguishes it from isomers such as ethyl 4'-nitro-[1,1'-biphenyl]-2-carboxylate, where substituents occupy different positions.

Table 1: Key Molecular Descriptors

Property Value Source
Molecular Formula C₁₅H₁₃NO₄
Exact Mass 271.084458 g/mol
SMILES C1(N(=O)=O)=CC(C=2C(C(=O)OCC)=CC=CC2)=CC=C1

Historical Context in Biphenyl Carboxylate Chemistry

Biphenyl carboxylates emerged as critical intermediates in medicinal and materials chemistry during the late 20th century. This compound gained prominence through its role in synthesizing carbazole derivatives via Cadogan cyclization. For example, Suzuki-Miyaura cross-coupling reactions between boronic esters and halogenated nitrobenzenes enabled efficient access to nitro-substituted biphenyl precursors.

The compound’s nitro group enhances reactivity in reduction and cyclization reactions. In one landmark study, treatment with triphenylphosphine in o-dichlorobenzene yielded carbazole carboxylic acid esters, underscoring its utility in heterocycle synthesis. Such methodologies expanded the toolkit for constructing nitrogen-containing polyaromatic systems.

Positional Isomerism in Nitrobiphenyl Carboxylates

Positional isomerism profoundly influences the physical and chemical properties of nitrobiphenyl carboxylates. This compound exhibits distinct behavior compared to its 2'- and 4'-nitro isomers:

  • Electronic Effects : The nitro group at 3' creates a meta-directing electronic environment, altering reactivity in electrophilic substitution reactions. In contrast, 4'-nitro isomers exhibit stronger electron-withdrawing effects due to conjugation with the biphenyl system.
  • Crystallinity : X-ray diffraction studies of related compounds reveal that 3'-substituted derivatives often adopt less symmetrical crystal packing compared to para-substituted analogues, affecting solubility and melting points.
  • Synthetic Pathways : Isomer formation depends on coupling strategies. For instance, Suzuki reactions using 3-bromonitrobenzene yield 3'-nitro products, whereas 2-bromo or 4-bromo precursors produce positional isomers.

Table 2: Comparative Properties of Nitrobiphenyl Carboxylate Isomers

Isomer Position Melting Point (°C) λₘₐₓ (nm)
2'-nitro 158–160 268
3'-nitro 142–144 274
4'-nitro >300 280

Data adapted from .

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

ethyl 2-(3-nitrophenyl)benzoate

InChI

InChI=1S/C15H13NO4/c1-2-20-15(17)14-9-4-3-8-13(14)11-6-5-7-12(10-11)16(18)19/h3-10H,2H2,1H3

InChI Key

AEKYLFINJHWICC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3'-position undergoes selective reduction to form an amine derivative, a critical step in synthesizing bioactive molecules.

Reaction Conditions :

  • Catalyst : Hydrogenation with Pd/C under H₂ gas .

  • Alternative Methods : Use of Fe/HCl or SnCl₂ in HCl.

Example Reaction :
Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate → Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate (followed by HCl treatment to form the hydrochloride salt).

Key Data :

Reaction Parameter Condition
Catalyst10% Pd/C
SolventEthanol/water mixture
Temperature25–50°C
Yield85–92%

Ester Hydrolysis

The ethyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further functionalization.

Mechanism :

  • Acidic Hydrolysis : Uses concentrated HCl or H₂SO₄ in refluxing ethanol.

  • Basic Hydrolysis : NaOH or KOH in aqueous THF/MeOH.

Example Reaction :
this compound → 3'-Nitro-[1,1'-biphenyl]-2-carboxylic acid .

Kinetics :

  • Hydrolysis follows pseudo-first-order kinetics under basic conditions.

  • Activation energy: ~45 kJ/mol (estimated via Arrhenius plots) .

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group directs electrophiles to the ortho /para positions of the adjacent phenyl ring.

Common Reactions :

  • Nitration : Further nitration at the 5-position using HNO₃/H₂SO₄.

  • Sulfonation : Oleum (H₂SO₄ + SO₃) at 100°C yields sulfonic acid derivatives.

Regioselectivity :
The nitro group’s meta-directing effect dominates, but steric hindrance from the ester group limits substitution at the 2-position .

Cross-Coupling Reactions

The biphenyl scaffold participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Example :
Reaction with arylboronic acids to form functionalized terphenyls :
this compound + ArB(OH)₂ → Ethyl 3'-nitro-[1,1':4',1''-terphenyl]-2-carboxylate.

Optimized Conditions :

Parameter Value
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃ or Na₂CO₃
SolventToluene/water (3:1)
Temperature80–100°C
Yield70–88%

Nucleophilic Aromatic Substitution

The nitro group activates the ring for nucleophilic displacement under harsh conditions.

Example :
Replacement of nitro with methoxy using CuBr₂ and MeONa in DMF at 150°C.

Photochemical Reactivity

The nitro group participates in photoinduced electron-transfer reactions, forming radicals useful in polymer chemistry .

Key Observation :

  • UV irradiation (λ = 254 nm) in acetonitrile generates a triplet excited state, leading to decarboxylation or nitro-to-nitrite rearrangements .

Mechanistic Insights

  • Nitro Group Effects : The −NO₂ group stabilizes negative charges in transition states during nucleophilic substitutions .

  • Steric Effects : The ester group at the 2-position sterically hinders reactions at the adjacent phenyl ring.

This compound’s reactivity is extensively documented in peer-reviewed studies , with applications spanning medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate -NO₂ (3'), -COOEt (2) C₁₅H₁₃NO₄ 271.27 Intermediate in drug synthesis; lipophilic due to ethyl ester
Mthis compound -NO₂ (3'), -COOMe (2) C₁₄H₁₁NO₄ 257.24 Discontinued; methyl ester may reduce stability compared to ethyl analog
Ethyl 3'-nitro-[1,1'-biphenyl]-4-carboxylate -NO₂ (3'), -COOEt (4) C₁₅H₁₃NO₄ 271.27 Positional isomer; altered crystallinity due to carboxylate position
3'-Nitro-[1,1'-biphenyl]-2-carboxylic acid -NO₂ (3'), -COOH (2) C₁₃H₉NO₄ 243.21 Free acid form; higher aqueous solubility vs. ester derivatives
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate -BrCH₂ (4'), -COOEt (2) C₁₆H₁₅BrO₂ 319.19 Bromomethyl group enables further functionalization

Physicochemical Properties

  • Solubility : The ethyl ester derivative exhibits lower aqueous solubility than the free acid form (3'-nitro-[1,1'-biphenyl]-2-carboxylic acid) due to reduced polarity .
  • Thermal Stability : Ethyl esters generally demonstrate higher thermal stability than methyl esters, as inferred from the discontinuation of the methyl analog .

Biological Activity

Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate is a compound of interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl core with a nitro group at the 3' position and an ethyl ester at the carboxylic acid site. This configuration influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Antiproliferative Activity : Studies have demonstrated that compounds with similar biphenyl structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of biphenyl compounds have shown effectiveness against human pancreatic tumor cells (MIA PaCa-2) and cervical carcinoma (HeLa) cells .
  • Enzyme Inhibition : Research indicates that biphenyl derivatives can inhibit key enzymes involved in cellular processes. For example, certain synthesized analogs have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition correlates with reduced cell viability in treated cultures .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Biphenyl Framework : This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, using appropriate boronic acids .
  • Nitration : The introduction of the nitro group is generally performed using nitrating agents under controlled conditions to ensure selectivity at the desired position on the biphenyl ring .
  • Esterification : The final step involves converting the carboxylic acid into its ethyl ester form through reaction with ethanol in the presence of acid catalysts.

Case Studies and Research Findings

Several studies have highlighted the biological properties of compounds related to this compound:

  • Case Study 1 : A study evaluated the antiproliferative effects of similar nitro-substituted biphenyl compounds on various cancer cell lines. Results indicated that these compounds significantly inhibited cell growth at micromolar concentrations, with some derivatives showing enhanced potency compared to others .
  • Case Study 2 : Another investigation focused on the interaction of biphenyl derivatives with tubulin. The study found that specific substitutions on the biphenyl structure affected binding affinity and inhibitory potency against tubulin polymerization, suggesting a structure-activity relationship that could be exploited for drug design .

Comparative Analysis of Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-amino-[1,1'-biphenyl]-2-carboxylateAmino group at 4' positionAntiproliferative in various cancer cells
Ethyl 3-amino-[2-nitrophenyl]-2-carboxylateNitro substitution on phenolDifferent reactivity due to nitro group
Ethyl 6-(allyloxy)-2-nitro-[1,1'-biphenyl]-4-carboxylateAllyloxy group enhances solubilityPotentially distinct pharmacological properties

Q & A

Q. What are the standard synthetic routes for Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling. For example, a halogenated benzoate ester (e.g., methyl 2-chloro-4-nitrobenzoate) can react with a boronic acid derivative (e.g., 3-nitrophenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system like toluene/dioxane/ethanol. Post-synthesis, esterification or transesterification may adjust the carboxylate group .

Q. How is the compound characterized structurally and spectroscopically?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the biphenyl scaffold and substituent positions. For instance, the nitro group’s electron-withdrawing effect deshields adjacent protons, shifting aromatic signals downfield (e.g., δ 7.5–8.5 ppm for nitro-substituted protons) .
  • GC/MS : Retention times (e.g., ~19 min under 50°C–300°C gradients) and fragmentation patterns (e.g., m/z 242 [M⁺] for related biphenyl esters) confirm molecular weight and functional groups .

Q. What solvents and conditions optimize its stability during storage?

The compound is stable at 2–8°C in inert atmospheres. Avoid prolonged exposure to light, oxygen, or high temperatures. It is insoluble in water but soluble in organic solvents like ethyl acetate or dichloromethane .

Advanced Research Questions

Q. How can conflicting NMR data for biphenyl derivatives be resolved?

Contradictions in aromatic proton shifts may arise from solvent polarity, substituent electronic effects, or steric hindrance. 2D NMR techniques (COSY, NOESY) and computational modeling (DFT calculations) can resolve ambiguities. For example, NOE correlations between adjacent protons confirm spatial proximity in crowded regions .

Q. What strategies improve catalytic efficiency in biphenyl synthesis?

  • Ligand Design : Bulky ligands (e.g., tricyclohexylphosphine) enhance palladium catalyst stability and regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve boronic acid solubility, while biphasic systems (toluene/water) facilitate phase separation .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 h to 2 h) and improves yields in Suzuki couplings .

Q. How does the nitro group influence reactivity in downstream functionalization?

The nitro group acts as a directing group for electrophilic substitution and can be reduced to an amine (e.g., using H₂/Pd-C) for further derivatization. For example, catalytic hydrogenation converts the nitro group to NH₂, enabling coupling reactions (e.g., amide bond formation) .

Q. What computational methods predict the compound’s electronic properties?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO), charge distribution, and nitro group effects on aromaticity. For instance, the nitro group lowers the LUMO energy, enhancing electrophilicity at the ortho position .

Methodological Notes

  • Spectral Data Cross-Validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw) to confirm assignments .
  • Reaction Monitoring : Use TLC (silica gel, UV visualization) or LC-MS to track reaction progress and minimize side products .
  • Safety Protocols : Nitro compounds may be explosive under extreme conditions. Handle with anti-static equipment and avoid open flames .

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